Antifungal agent 60

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

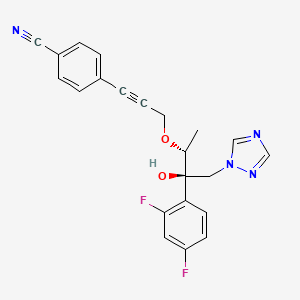

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H18F2N4O2 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

4-[3-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]oxyprop-1-ynyl]benzonitrile |

InChI |

InChI=1S/C22H18F2N4O2/c1-16(30-10-2-3-17-4-6-18(12-25)7-5-17)22(29,13-28-15-26-14-27-28)20-9-8-19(23)11-21(20)24/h4-9,11,14-16,29H,10,13H2,1H3/t16-,22-/m1/s1 |

InChI Key |

LKBWEXJYRWLMSU-OPAMFIHVSA-N |

Isomeric SMILES |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |

Canonical SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)OCC#CC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action of Antifungal Agent 60: A Technical Guide

For Immediate Release

[City, State] – [Date] – A promising new antifungal candidate, designated Antifungal Agent 60 (also referred to as compound 16), has demonstrated significant efficacy against a broad spectrum of pathogenic fungi, including drug-resistant strains. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding its therapeutic potential.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its fungal cell growth inhibitory effects by targeting the ergosterol biosynthesis pathway, a critical metabolic route for fungal cell membrane integrity. The primary molecular target within this pathway has been identified as lanosterol 14α-demethylase (Cyp51), a key enzyme responsible for the conversion of lanosterol to ergosterol. By inhibiting Cyp51, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane structure and function. This disruption results in the cessation of fungal growth and, at sufficient concentrations, cell death.

Quantitative Analysis of Antifungal Activity

The in vitro antifungal activity of this compound was evaluated against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The results, summarized in the table below, highlight the potent and broad-spectrum nature of this compound.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | SC5314 | ≤0.125 |

| Candida albicans | Fluconazole-Resistant Isolate 1 | Not specified |

| Candida albicans | Fluconazole-Resistant Isolate 2 | Not specified |

| Candida glabrata | 537 | ≤0.125 |

| Candida auris | Multi-drug Resistant Isolate 1 | Not specified |

| Candida auris | Multi-drug Resistant Isolate 2 | Not specified |

| Other Human Pathogenic Fungi | 5 other species | Not specified |

Note: Specific MIC values for all tested strains were not available in the public domain. The provided data is based on the available research literature. A concentration of 0.5 µg/mL of this compound was found to be more effective than 2 µg/mL of fluconazole against the tested strains. Complete inhibition of C. albicans SC5314 growth was observed at a concentration of 16 µg/mL over a 24-hour period.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro antifungal activity of this compound was determined following the guidelines outlined in the CLSI document M27-A2 for yeasts.

-

Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to the final inoculum concentration.

-

Drug Dilution: this compound was dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI-1640 medium in 96-well microtiter plates to obtain a range of test concentrations.

-

Incubation: The standardized fungal inoculum was added to each well of the microtiter plate. The plates were incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control well.

Ergosterol Biosynthesis Inhibition Assay (GC-MS Analysis)

The effect of this compound on the sterol profile of Candida albicans was analyzed by gas chromatography-mass spectrometry (GC-MS).

-

Cell Culture and Treatment: C. albicans cells were grown in a suitable liquid medium to mid-log phase and then treated with a sub-inhibitory concentration of this compound.

-

Sterol Extraction: After incubation, the fungal cells were harvested, washed, and subjected to saponification using a methanolic potassium hydroxide solution. The non-saponifiable lipids (containing sterols) were extracted with n-heptane.

-

Derivatization and Analysis: The extracted sterols were derivatized to trimethylsilyl ethers and analyzed by GC-MS.

-

Data Interpretation: The resulting chromatograms were analyzed to identify and quantify the different sterols present. Inhibition of Cyp51 by this compound is expected to lead to a decrease in ergosterol levels and an accumulation of its precursor, lanosterol.

In Vivo Efficacy Model (Galleria mellonella Infection)

The in vivo antifungal efficacy of this compound was assessed using the Galleria mellonella (greater wax moth larvae) infection model.

-

Infection: A lethal dose of Candida albicans cells was injected into the hemocoel of the larvae.

-

Treatment: A separate group of infected larvae was treated with this compound at a specified dose, also administered via injection. A control group received a placebo.

-

Monitoring: The survival of the larvae in each group was monitored over a period of several days.

-

Efficacy Assessment: The efficacy of this compound was determined by comparing the survival rates of the treated group to the untreated control group.

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and the experimental processes, the following diagrams have been generated using the DOT language.

The Discovery and Isolation of a Cornerstone Antifungal: A Technical Guide to Amphotericin B

Foreword: The initial query for "antifungal agent 60" likely refers to the over 60 years of clinical use of Amphotericin B, a polyene macrolide antibiotic that has been a cornerstone in the treatment of systemic fungal infections. This technical guide provides an in-depth overview of the discovery, isolation, mechanism of action, and biological activity of Amphotericin B, intended for researchers, scientists, and drug development professionals.

Discovery and Origin

Amphotericin B was first isolated in 1955 from a strain of the filamentous bacterium Streptomyces nodosus.[1] This discovery was the result of a large-scale screening program for new antibiotics from soil microorganisms. The particular soil sample yielding the producing organism was collected in the Orinoco River region of Venezuela.[1] In the initial studies, two related antifungal substances, designated Amphotericin A and Amphotericin B, were isolated, with the latter demonstrating superior antifungal activity.

Isolation and Purification of Amphotericin B

The industrial production of Amphotericin B relies on the fermentation of Streptomyces nodosus, followed by extraction and purification of the active compound. The following is a generalized protocol for this process.

Fermentation of Streptomyces nodosus

A two-stage fermentation process is typically employed for the production of Amphotericin B.

Step 1: Seed Culture Preparation

-

A spore colony of Streptomyces nodosus is inoculated into a seed culture medium.

-

The seed culture is incubated for approximately 2 days at 25°C with shaking (e.g., 200 rpm).

Step 2: Production Fermentation

-

The seed culture is transferred to a larger production fermentor containing the fermentation medium.

-

The fermentation is carried out for 5-7 days at a controlled temperature (e.g., 25-30°C) and aeration.

-

During fermentation, key metabolites may be added to the culture to enhance the yield of Amphotericin B.

Extraction and Purification

-

Mycelial Harvest: At the end of the fermentation, the mycelia, which contain Amphotericin B, are separated from the fermentation broth by filtration or centrifugation.

-

Solvent Extraction: The harvested mycelia are extracted with a suitable organic solvent, such as methanol or acetone, to solubilize the Amphotericin B.

-

Crystallization: The crude extract is then processed to induce the crystallization of Amphotericin B. This can be achieved by adjusting the temperature and pH of the extract, and in some methods, by the addition of specific salts or seed crystals.[2]

-

Purification: The crystallized Amphotericin B is further purified using techniques such as recrystallization and chromatography to remove impurities, including the co-produced Amphotericin A.

The following diagram outlines the general workflow for the isolation and purification of Amphotericin B.

References

Unraveling "Antifungal Agent 60": A Technical Guide to Two Distinct Molecules

The designation "Antifungal Agent 60" has been ambiguously applied to two separate chemical entities with distinct structures and antifungal properties. This technical guide provides an in-depth analysis of both compounds for researchers, scientists, and drug development professionals. The first is a potent 1,2,3-triazole derivative of 8-hydroxyquinoline, herein referred to as This compound (Compound 6a) , which demonstrates significant inhibitory action against fungal pathogens. The second, This compound (Coruscanone A Analog) , is a 1,4-benzoquinone derivative that, in contrast, has been reported to lack notable antifungal efficacy. This guide will clearly delineate the chemical structure, properties, synthesis, and biological activity of each compound.

Part 1: this compound (Compound 6a) - A Promising Ergosterol Biosynthesis Inhibitor

This compound (Compound 6a) , also referred to as compound 16 in some commercial contexts, is a synthetic heterocyclic compound belonging to the 1,2,3-triazole class, incorporating 8-hydroxyquinoline and 2-hydroxyphenyl benzothiazole moieties.[1][2][3] This molecule has demonstrated superior antifungal activity against certain fungal strains when compared to the commonly used antifungal drug, fluconazole.[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound (Compound 6a) is characterized by a central 1,2,3-triazole ring linking an 8-hydroxyquinoline scaffold to a 2-hydroxyphenyl benzothiazole moiety via an ether linkage.

Table 1: Physicochemical Properties of this compound (Compound 6a)

| Property | Value | Reference |

| Molecular Formula | C27H21N5O2S | [4] |

| Molecular Weight | 479.55 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 100-102 °C | [4] |

| Solubility | Soluble in DMSO | [2] |

Synthesis

The synthesis of this compound (Compound 6a) is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][5] The general synthetic pathway is outlined below.

-

Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Alkyne 5a): To a solution of 8-hydroxyquinoline in acetone, potassium carbonate (K2CO3) is added, followed by the dropwise addition of propargyl bromide. The reaction mixture is refluxed for 4 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the alkyne product.

-

Synthesis of Bromoalkoxy Phenyl Benzothiazole: This azide precursor is synthesized according to previously reported procedures.[4]

-

Synthesis of Compound 6a: In a reaction vessel, the bromoalkoxy phenyl benzothiazole is reacted with sodium azide (NaN3) in dimethylformamide (DMF) to generate the organic azide in situ. Subsequently, the alkyne (5a), a solution of copper(II) sulfate pentahydrate (CuSO4·5H2O) in deionized water, and sodium ascorbate are added. The reaction is stirred at room temperature. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Antifungal Activity and Mechanism of Action

This compound (Compound 6a) has demonstrated significant in vitro activity against the fungal pathogens Candida tropicalis and Aspergillus terreus.[2] The antifungal efficacy is superior to that of fluconazole under the tested conditions.[1][2][3]

Table 2: In Vitro Antifungal Activity of Compound 6a

| Fungal Strain | Zone of Inhibition (mm) | Reference |

| Candida tropicalis | 18.2 | [2] |

| Aspergillus terreus | 17.5 | [2] |

| Fluconazole (Control) | Not specified in detail, but stated as inferior | [1][2][3] |

The proposed mechanism of action for this class of compounds is the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Molecular docking studies have indicated a high binding affinity of Compound 6a to the fungal enzyme lanosterol 14-α-demethylase (CYP51).[1][3] This interaction is believed to disrupt the synthesis of ergosterol, leading to fungal cell death.

-

Culture Preparation: Fungal strains (Candida tropicalis and Aspergillus terreus) are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.

-

Inoculum Preparation: A standardized inoculum of the fungal suspension is prepared in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard).

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the fungal suspension using a sterile cotton swab.

-

Well Preparation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Compound Application: A defined volume (e.g., 50 µL) of the test compound (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A negative control (solvent alone) and a positive control (a known antifungal agent like fluconazole) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for Candida, 28°C for Aspergillus) for a specified period (e.g., 24-48 hours).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) is measured in millimeters.

Part 2: this compound (Coruscanone A Analog) - A Structurally Related but Inactive Compound

In contrast to the triazole derivative, the second compound referred to as This compound is 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone.[6] This molecule was synthesized as a structural analog of Coruscanone A, a natural product with known antifungal properties.[6][7][8]

Chemical Structure and Properties

This compound is a 1,4-benzoquinone derivative with methoxy, methyl, and styryl substituents on the quinone ring.

Table 3: Physicochemical Properties of this compound (Coruscanone A Analog)

| Property | Value | Reference |

| Molecular Formula | C16H14O3 (Calculated) | |

| Molecular Weight | 254.28 g/mol (Calculated) | |

| Appearance | Not specified | |

| Solubility | Not specified |

Synthesis

The synthesis of 2-methoxy-5-methyl-3-styryl-1,4-benzoquinone was performed as part of a structure-activity relationship (SAR) study of Coruscanone A analogs.[6] The specific synthetic details for this compound are part of a broader synthetic scheme for a series of analogs.

The synthesis of this class of compounds generally involves the modification of a cyclopentenedione or a benzoquinone core. For the benzoquinone analog 60, the synthesis was designed to explore the importance of the core ring structure for antifungal activity. The detailed, step-by-step protocol for this specific analog is embedded within the experimental section of the primary research article.[6]

Antifungal Activity

In vitro antifungal activity of the 1,4-benzoquinone analog 60 was evaluated against several opportunistic fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The results indicated a lack of significant antifungal activity .[6]

Table 4: In Vitro Antifungal Activity of Coruscanone A Analog 60

| Fungal Strain | IC50 (µg/mL) | Reference |

| Candida albicans | > 20 | [6] |

| Cryptococcus neoformans | > 20 | [6] |

| Aspergillus fumigatus | > 20 | [6] |

This lack of activity, in contrast to the potent antifungal effects of Coruscanone A, suggests that the cyclopentenedione core of the natural product is crucial for its biological function, and its replacement with a 1,4-benzoquinone ring abrogates the antifungal properties.[6]

-

Inoculum Preparation: Fungal isolates are grown on agar plates, and a standardized inoculum is prepared in RPMI-1640 medium to a concentration of 0.5 × 10^3 to 2.5 × 10^3 cells/mL.

-

Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: The standardized fungal inoculum is added to each well containing the diluted compound.

-

Incubation: The microtiter plates are incubated at 35°C for 48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to a drug-free control. For some assays, a colorimetric indicator like XTT is used to assess cell viability.

Conclusion

It is imperative for researchers to distinguish between the two entities referred to as "this compound". This compound (Compound 6a) is a promising 1,2,3-triazole derivative with potent, fluconazole-surpassing activity against specific fungal strains, likely acting through the inhibition of ergosterol biosynthesis. In stark contrast, This compound (Coruscanone A Analog) , a 1,4-benzoquinone, is largely devoid of antifungal activity. This guide provides the necessary technical details to avoid confusion and to facilitate further research and development in the field of antifungal agents. Clear and precise nomenclature is crucial for the advancement of scientific discovery.

References

- 1. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Derivatives of Antifungal Agent 60

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 60, chemically known as ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol, is a key chiral intermediate in the synthesis of the broad-spectrum triazole antifungal drug, Posaconazole. Its core structure is pivotal for the potent inhibition of fungal ergosterol biosynthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, the development of its derivatives, and the methodologies for evaluating their biological activity.

Core Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the substituted tetrahydrofuran ring with precise stereochemical control. While various patents outline the manufacturing process, a generalized and detailed laboratory-scale protocol is presented below. This synthesis is a key step in the overall production of Posaconazole.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocol: Synthesis of ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol

This protocol is a composite of information from various patented synthesis routes for Posaconazole and its intermediates.

Step 1: Synthesis of l-(((2R,4R)-2-(2,4-difluorophenyl)-4-(trityloxymethyl) tetrahydrofuran-2-yl)methyl)-lH-l,2,4-triazole

A detailed protocol for this specific step is not fully available in the public domain but would typically involve the reaction of a protected tetrahydrofuran precursor with 1H-1,2,4-triazole.

Step 2: Deprotection to yield this compound

-

Reaction: The starting material, l-(((2R,4R)-2-(2,4-difluorophenyl)-4-(trityloxymethyl) tetrahydrofuran-2-yl)methyl)-lH-l,2,4-triazole, is dissolved in a suitable solvent such as methanol.

-

Deprotecting Agent: A suitable deprotecting agent, typically a mineral acid like hydrochloric acid, is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature until the deprotection is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is neutralized with a base. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure ((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methanol.

Synthesis of this compound Derivatives

The primary derivative of this compound is the clinically significant drug, Posaconazole. The synthesis of Posaconazole and other triazole derivatives often involves the modification of the hydroxyl group on the tetrahydrofuran ring.

General Strategy for Derivative Synthesis

The synthesis of novel triazole antifungal agents often employs strategies like "click chemistry" (Cu(I)-catalyzed 1,3-dipolar cycloaddition) to link the core triazole moiety to various side chains.[11][12] Modifications can be made to the piperazine moiety in analogues to explore structure-activity relationships.[11] The design of new derivatives is often guided by the structure of the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51).[11]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and its derivatives, like other azole antifungals, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial in the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.

Ergosterol Biosynthesis Pathway and Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound and its derivatives.

Biological Activity and Data Presentation

The antifungal activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Antifungal Activity of Posaconazole (A Key Derivative)

The following tables summarize the in vitro activity of Posaconazole against a range of clinically important fungal pathogens.

Table 1: In Vitro Activity of Posaconazole against Candida Species

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | >7000 | ≤0.008 - >16 | 0.03 | 0.12 |

| Candida glabrata | >2000 | ≤0.008 - >16 | 0.25 | 2 |

| Candida parapsilosis | >1000 | ≤0.008 - >16 | 0.06 | 0.25 |

| Candida tropicalis | >1000 | ≤0.008 - >16 | 0.06 | 0.25 |

| Candida krusei | >500 | ≤0.008 - >16 | 0.12 | 0.5 |

Data compiled from multiple sources.[11][12][13][14]

Table 2: In Vitro Activity of Posaconazole against Aspergillus Species and Other Molds

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | >2000 | ≤0.015 - >8 | 0.12 | 0.5 |

| Aspergillus flavus | >300 | ≤0.03 - >8 | 0.25 | 1 |

| Aspergillus niger | >200 | ≤0.03 - >8 | 0.5 | 1 |

| Aspergillus terreus | >100 | ≤0.03 - >8 | 0.5 | 1 |

| Zygomycetes | >200 | ≤0.015 - >16 | 0.5 | 2 |

| Fusarium spp. | >400 | ≤0.12 - >16 | 4 | 16 |

Data compiled from multiple sources.[12][13][14][15]

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method)

This is a standardized method to determine the MIC of an antifungal agent.

Workflow for Broth Microdilution Assay

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard.

-

Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plates are incubated at 35-37°C for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in ergosterol content in fungal cells upon treatment with the test compound.

-

Fungal Culture and Treatment: Fungal cells are grown in a suitable medium to mid-log phase and then treated with various concentrations of the antifungal agent.

-

Cell Harvesting and Saponification: After incubation, the cells are harvested by centrifugation. The cell pellet is then saponified using a strong base (e.g., potassium hydroxide in ethanol) to break down lipids.

-

Non-saponifiable Lipid Extraction: The non-saponifiable lipids, which include ergosterol, are extracted using an organic solvent like n-heptane.

-

Quantification: The ergosterol content in the extract is quantified using spectrophotometry by scanning the absorbance between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. The results are typically expressed as a percentage of the ergosterol content in untreated control cells.

Conclusion

This compound is a critical building block in the synthesis of potent triazole antifungals. Understanding its synthesis and the methodologies for developing and evaluating its derivatives is essential for the discovery of new and more effective antifungal therapies. The data presented for its key derivative, Posaconazole, demonstrates the broad-spectrum and potent activity that can be achieved from this chemical scaffold. Further research into novel derivatives based on this core structure holds promise for addressing the growing challenge of antifungal resistance.

References

- 1. A Process For The Manufacture Of Posaconazole [quickcompany.in]

- 2. Posaconazole synthesis - chemicalbook [chemicalbook.com]

- 3. Posaconazole, SCH-56592, Noxafil-药物合成数据库 [drugfuture.com]

- 4. WO2015059716A2 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate - Google Patents [patents.google.com]

- 5. CN106366076A - Posaconazole synthesis method - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. US20160237066A1 - Improved process for the preparation of ((3s,5r)-5-((1h-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl-4-methylbenzenesulfonate - Google Patents [patents.google.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. ((3S,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-methylbenzenesulfonate - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. Antifungal activity of posaconazole against Candida spp. and non-Candida clinical yeasts isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro antifungal activity of posaconazole against various pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Posaconazole (Noxafil): a new triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1148. Activity of Posaconazole and Comparator Antifungal agents Tested Against Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Antifungal Spectrum of a Novel Triazole Agent

Disclaimer: The compound designated "Antifungal agent 60" is not described in publicly available scientific literature. This guide has been constructed using Voriconazole, a well-characterized broad-spectrum triazole antifungal, as a representative agent to illustrate the required data presentation, experimental protocols, and visualizations. The data and pathways described herein pertain to Voriconazole and serve as a template for the technical assessment of a new chemical entity.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of resistance to existing antifungal agents, necessitates the development of novel therapeutics.[1][2] Triazoles are a critical class of antifungal drugs that target ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity.[1][2] This document provides a detailed overview of the in vitro antifungal spectrum and relevant experimental methodologies for a representative novel triazole agent.

In Vitro Antifungal Spectrum

The in vitro activity of this agent has been evaluated against a broad range of clinically relevant yeasts and molds. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism, is a key metric for assessing antifungal potency.[3]

The following tables summarize the MIC data for the representative triazole agent against various fungal species. Data is presented as the MIC range, the MIC required to inhibit 50% of isolates (MIC₅₀), and the MIC required to inhibit 90% of isolates (MIC₉₀).

Table 1: In Vitro Activity Against Candida Species

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 0.03 - >16 | 0.125 | 0.5 |

| Candida glabrata | 0.03 - >16 | 0.5 | >16 |

| Candida parapsilosis | 0.03 - 2 | 0.06 | 0.25 |

| Candida tropicalis | 0.03 - 8 | 0.125 | 0.5 |

| Candida krusei | 0.06 - 4 | 0.5 | 2 |

Table 2: In Vitro Activity Against Aspergillus Species

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | 0.125 - 2 | 0.5 | 1 |

| Aspergillus flavus | 0.25 - 2 | 0.5 | 1 |

| Aspergillus niger | 0.5 - 4 | 1 | 2 |

| Aspergillus terreus | 0.25 - 2 | 1 | 2 |

Table 3: In Vitro Activity Against Other Pathogenic Fungi

| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Cryptococcus neoformans | 0.007 - 0.5 | 0.03 | 0.125 |

| Fusarium spp. | 0.5 - 16 | 4 | 8 |

| Scedosporium apiospermum | 0.06 - 4 | 0.5 | 2 |

Note: Data compiled from representative studies on Voriconazole. Actual values for a new agent would need to be determined experimentally.

Experimental Protocols

The determination of in vitro antifungal susceptibility is performed using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted reference methods.[3][4]

This method is used to determine the MIC of antifungal agents against yeasts such as Candida and Cryptococcus species.

-

Inoculum Preparation: Yeast isolates are cultured on potato dextrose agar for 24-48 hours. Colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution: The antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is read as the lowest drug concentration that causes a significant reduction (typically ≥50%) in growth compared to the drug-free control well.

This protocol is adapted for molds like Aspergillus and Fusarium species.

-

Inoculum Preparation: Fungal isolates are grown on potato dextrose agar until sporulation is evident. Spores (conidia) are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The resulting conidial suspension is counted using a hemocytometer and diluted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.

-

Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

-

Inoculation and Incubation: The wells are inoculated with the conidial suspension and incubated at 35°C for 48-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes 100% inhibition of growth (complete absence of visible growth).

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Triazole antifungal agents act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, which is the primary sterol component of the fungal cell membrane.

The inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane.[1] This disruption of membrane integrity and function results in the inhibition of fungal growth and replication, exerting a primarily fungistatic effect.

References

Unveiling the Mechanism: A Technical Guide to the Target Identification and Validation of Antifungal Agent 60

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of drug-resistant fungal infections necessitates the discovery and development of novel antifungal agents with well-defined mechanisms of action. This guide provides an in-depth technical overview of the target identification and validation process for "Antifungal Agent 60," a potent, broad-spectrum inhibitor of ergosterol biosynthesis. We detail a systematic approach, from initial hypothesis generation through to definitive target validation, employing a combination of chemical genomics, biochemical assays, and molecular biology techniques. This document serves as a comprehensive resource, offering detailed experimental protocols and data interpretation to guide researchers in the field of antifungal drug discovery.

Introduction

This compound has emerged as a promising candidate in the fight against systemic and superficial mycoses. Initial screenings have revealed its potent activity against a wide range of pathogenic fungi, including azole-resistant strains of Candida albicans and multidrug-resistant Candida auris. Preliminary evidence points towards the disruption of the fungal cell membrane's ergosterol biosynthesis pathway, a clinically validated target for many existing antifungal drugs. However, the precise molecular target of this compound remained to be elucidated.

This whitepaper outlines the comprehensive strategy employed to identify and validate the specific molecular target of this compound, thereby providing a solid foundation for its further preclinical and clinical development.

Initial Hypothesis Generation: Ergosterol Biosynthesis Inhibition

The initial investigation into the mechanism of action of this compound focused on its broad antifungal spectrum and cellular effects.

Antifungal Susceptibility Testing

This compound was profiled against a panel of clinically relevant fungal pathogens. The Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to CLSI guidelines.

| Fungal Strain | MIC (µg/mL) of this compound |

| Candida albicans (SC5314) | 0.125 |

| Candida glabrata (ATCC 2001) | 0.25 |

| Candida auris (B11221) | 0.25 |

| Cryptococcus neoformans (H99) | 0.5 |

| Aspergillus fumigatus (Af293) | 1 |

| Fluconazole-Resistant C. albicans (isolate 1) | 0.125 |

| Fluconazole-Resistant C. albicans (isolate 2) | 0.25 |

Table 1: Antifungal activity of this compound against a panel of pathogenic fungi.

The potent activity against both wild-type and fluconazole-resistant strains suggested a mechanism within the ergosterol biosynthesis pathway, but potentially at a different target than the azoles' target, lanosterol 14-alpha-demethylase (Erg11p).

Target Identification

A multi-pronged approach was implemented to pinpoint the specific molecular target of this compound.

Chemical Genomics Profiling

A chemical genomics screen was performed using a library of heterozygous and homozygous deletion mutants of Saccharomyces cerevisiae. This approach identifies genes that, when their dosage is altered, result in hypersensitivity or resistance to a compound, thereby pointing to the compound's target pathway or direct target.

-

A pooled collection of heterozygous S. cerevisiae deletion mutants, each with a unique DNA barcode, is grown in the presence and absence of a sub-lethal concentration of this compound.

-

Genomic DNA is extracted from the pooled cultures after a defined number of generations.

-

The DNA barcodes are amplified by PCR and sequenced using a next-generation sequencing platform.

-

The relative abundance of each mutant strain in the treated versus the control pool is calculated.

-

Strains showing significantly decreased abundance (hypersensitivity) are identified.

The results of the HIP screen are summarized below:

| Gene | Function | Sensitivity Score (Z-score) |

| ERG2 | C-8 sterol isomerase | -4.5 |

| ERG3 | C-5 sterol desaturase | -2.1 |

| ERG6 | C-24 sterol methyltransferase | -1.8 |

Table 2: Top hits from the haploinsufficiency profiling screen with this compound.

The strong hypersensitivity of the ERG2 heterozygous mutant strongly implicated C-8 sterol isomerase as the primary target of this compound.

Affinity-Based Target Identification

The chemical structure of this compound includes an alkyne group, making it amenable to click chemistry. This feature was exploited for affinity-based target identification.

-

Candida albicans cells are cultured and lysed to produce a total protein extract.

-

The lysate is incubated with this compound.

-

An azide-biotin tag is attached to the alkyne group of the compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

The lysate is then passed through a column containing streptavidin-coated beads, which bind to the biotin tag.

-

The column is washed extensively to remove non-specifically bound proteins.

-

The specifically bound proteins are eluted.

-

The eluted proteins are identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This method consistently identified Erg2p as the primary binding partner of this compound.

In Vitro Enzymatic Assays

To confirm direct inhibition, the ERG2 gene from C. albicans was cloned and the protein (Erg2p) was expressed and purified. An enzymatic assay was developed to measure the C-8 sterol isomerase activity of Erg2p.

-

Recombinant Erg2p is incubated with its substrate, zymosterol.

-

The reaction is initiated by the addition of necessary cofactors.

-

The reaction is stopped after a defined time.

-

The product, fecosterol, is extracted and quantified by gas chromatography-mass spectrometry (GC-MS).

-

The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

| Compound | Target Enzyme | IC50 (nM) |

| This compound | C. albicans Erg2p | 50 |

| This compound | Human EBP (Erg2p homolog) | > 10,000 |

Table 3: In vitro inhibitory activity of this compound against fungal and human Erg2p homologs.

The potent and selective inhibition of C. albicans Erg2p compared to its human homolog highlights the potential for a favorable therapeutic window.

Target Validation

Experiments were designed to validate that the inhibition of Erg2p is the primary mechanism of antifungal activity of this compound.

Gene Overexpression

Overexpression of the target gene is expected to confer resistance to the inhibitor. A strain of C. albicans overexpressing ERG2 was constructed.

-

The ERG2 gene is cloned into an overexpression vector under the control of a strong constitutive promoter.

-

The vector is transformed into wild-type C. albicans.

-

The MIC of this compound is determined for the wild-type, empty vector control, and ERG2 overexpression strains.

| Strain | MIC of this compound (µg/mL) |

| Wild-Type C. albicans | 0.125 |

| Empty Vector Control | 0.125 |

| ERG2 Overexpression Strain | 2 |

Table 4: Effect of ERG2 overexpression on the MIC of this compound.

The significant increase in the MIC for the ERG2 overexpression strain confirms that Erg2p is a key target of this compound.

Sterol Profile Analysis

Inhibition of Erg2p should lead to an accumulation of its substrate, zymosterol, and a depletion of downstream sterols, including ergosterol.

-

C. albicans cells are treated with a sub-lethal concentration of this compound for several hours.

-

Total sterols are extracted from the treated and untreated cells.

-

The sterol composition is analyzed by GC-MS.

| Sterol | Untreated Cells (% of total sterols) | Treated Cells (% of total sterols) |

| Zymosterol | < 1 | 45 |

| Fecosterol | 10 | 2 |

| Episterol | 15 | 3 |

| Ergosterol | 60 | 5 |

Table 5: Sterol composition of C. albicans cells treated with this compound.

The accumulation of zymosterol and depletion of ergosterol are consistent with the specific inhibition of Erg2p.

Ergosterol Biosynthesis Pathway

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the position of Erg2p, the target of this compound.

Conclusion

The comprehensive approach detailed in this guide has successfully identified and validated C-8 sterol isomerase (Erg2p) as the primary molecular target of this compound. The convergence of evidence from chemical genomics, affinity-based proteomics, in vitro enzymology, genetic manipulation, and metabolic profiling provides a robust validation of this mechanism of action. This clear understanding of its molecular target will greatly facilitate the future development of this compound as a novel therapeutic agent for the treatment of fungal infections.

A Technical Guide to the Preliminary Toxicity Screening of Antifungal Agent 60

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with rising antifungal resistance, necessitates the discovery of novel therapeutic agents. Antifungal Agent 60 (hereafter referred to as AF-60) is a novel synthetic molecule identified through high-throughput screening for its potent activity against a broad spectrum of pathogenic fungi. This document outlines the essential preliminary toxicity screening performed on AF-60 to establish its initial safety profile.

The primary objective of this screening is to identify potential toxic liabilities early in the drug development pipeline, enabling a data-driven decision on whether to advance the compound for further preclinical development. The core assessments include acute oral toxicity, in vitro cytotoxicity against mammalian cell lines, and hemolytic potential. These studies are conducted in accordance with internationally recognized guidelines to ensure data quality and relevance.

Toxicological Profile Summary

The following tables summarize the quantitative data obtained from the preliminary toxicity assessment of AF-60.

Table 1: Acute Oral Toxicity of AF-60

| Parameter | Species | Value | GHS Classification |

| LD₅₀ (Median Lethal Dose) | Rat (Female) | > 2000 mg/kg | Category 5 or Unclassified |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Table 2: In Vitro Cytotoxicity of AF-60

| Cell Line | Cell Type | IC₅₀ (µg/mL) |

| HepG2 | Human Hepatocellular Carcinoma | 112.5 |

| HaCaT | Human Keratinocyte | 145.8 |

| HEK293 | Human Embryonic Kidney | 130.2 |

IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of AF-60 that inhibits 50% of cell viability.

Table 3: Hemolytic Activity of AF-60

| Species | HC₅₀ (µg/mL) | Hemolytic Potential |

| Human | > 500 | Low |

| Rat | > 500 | Low |

HC₅₀ (50% Hemolytic Concentration) is the concentration of AF-60 causing 50% lysis of red blood cells.

Experimental Protocols

Detailed methodologies for the key toxicological experiments are provided below.

Acute Oral Toxicity – Acute Toxic Class Method (as per OECD Guideline 423)

The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.[1][2]

-

Test System: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant. Animals are acclimated for at least 5 days before dosing.

-

Housing: Animals are housed in a controlled environment with a temperature of 22 (± 3)°C, relative humidity of 30-70%, and a 12-hour light/dark cycle.[3] Conventional laboratory diets and drinking water are provided ad libitum.[3]

-

Procedure:

-

Fasting: Food, but not water, is withheld overnight prior to administration of the test substance.[2]

-

Dose Administration: AF-60 is suspended in a vehicle of 0.5% carboxymethylcellulose and administered as a single dose by oral gavage. The volume administered does not exceed 1 mL/100g of body weight.[1]

-

Starting Dose: A starting dose of 300 mg/kg was selected based on the absence of information on the test substance.

-

Stepwise Dosing: Three fasted female rats are used in each step. The dosing of the next step is determined by the outcome of the previous step (number of mortalities within 24-48 hours). Given the survival at 300 mg/kg, a subsequent group was tested at 2000 mg/kg.

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Endpoint: The LD₅₀ is determined based on the mortality data, allowing for classification of the substance according to the GHS.

In Vitro Cytotoxicity – MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Lines: HepG2 (liver), HaCaT (skin), and HEK293 (kidney) cell lines are used to assess organ-specific cytotoxicity.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to attach overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of AF-60 (e.g., from 1 to 200 µg/mL). A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 24 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle control. The IC₅₀ value is calculated by plotting a dose-response curve.

Hemolysis Assay

This assay assesses the potential of AF-60 to damage red blood cells (erythrocytes).[4]

-

Test System: Freshly collected human and rat whole blood with an anticoagulant (e.g., EDTA).[4]

-

Procedure:

-

Erythrocyte Suspension: Red blood cells (RBCs) are isolated by centrifugation, washed three times with phosphate-buffered saline (PBS), and resuspended in PBS to a final concentration of 2% (v/v).

-

Compound Incubation: The RBC suspension is mixed with various concentrations of AF-60 in a 96-well plate.

-

Controls: PBS is used as a negative control (0% hemolysis), and Triton X-100 (1%) is used as a positive control (100% hemolysis).[5]

-

Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.[6]

-

Centrifugation: The plate is centrifuged to pellet intact RBCs.

-

Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at 540 nm.[5][6][7]

-

-

Data Analysis: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100 The HC₅₀ value is determined from the dose-response curve.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical progression of the preliminary toxicity screening for this compound.

Caption: Workflow for AF-60 preliminary toxicity screening.

Hypothetical Signaling Pathway: Off-Target Cytotoxicity

While the primary target of AF-60 is fungal-specific, high concentrations could potentially induce off-target effects in mammalian cells, such as triggering cellular stress and apoptotic pathways. The diagram below illustrates a hypothetical pathway where AF-60-induced membrane stress leads to the activation of the JNK stress response pathway.

Caption: Hypothetical JNK pathway activation by AF-60.

References

In-depth Technical Guide: The Antifungal Agent "Compound 16" and its Impact on the Fungal Cell Wall

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal agent designated as "Compound 16," a novel N-(4-halobenzyl)amide identified as a potent inhibitor of ergosterol biosynthesis. This document details its mechanism of action, presents quantitative efficacy data, outlines key experimental protocols for its evaluation, and visualizes its role within the fungal ergosterol biosynthesis pathway.

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. The fungal cell wall and cell membrane are attractive targets for antifungal therapy due to their essential roles in fungal viability and the absence of similar structures in human cells. Ergosterol, a vital component of the fungal cell membrane, is a well-established target for many clinically successful antifungal drugs. "Compound 16" has emerged from recent research as a promising candidate that targets the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity and inhibiting fungal growth.

Mechanism of Action

"Compound 16" exerts its antifungal effect by inhibiting the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells. The disruption of ergosterol production leads to a cascade of detrimental effects on the fungal cell, including:

-

Increased Membrane Permeability: The absence of ergosterol and the accumulation of toxic sterol intermediates disrupt the structural integrity and fluidity of the cell membrane, leading to increased permeability.

-

Enzyme Dysfunction: Many essential membrane-bound enzymes require a specific lipid environment to function correctly. Alterations in membrane composition due to ergosterol depletion can impair the activity of these enzymes.

-

Inhibition of Cell Growth and Proliferation: The culmination of these cellular insults leads to the cessation of fungal growth and, at sufficient concentrations, cell death.

Computational modeling studies suggest that "Compound 16" may interact with and inhibit key enzymes within the ergosterol biosynthesis pathway, such as lanosterol 14α-demethylase (ERG11), a critical enzyme in this pathway.[1]

Quantitative Data: In Vitro Antifungal Activity

The antifungal efficacy of "Compound 16" has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against a range of clinically relevant Candida species. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

| Fungal Strain | ATCC Number | MIC (µg/mL) |

| Candida krusei | 14243 | 7.8[1] |

| Candida parapsilosis | 22019 | >125[1] |

| Candida krusei | 6258 | 85.3[1] |

| Candida albicans (Fluconazole-resistant) | - | 170.6[1] |

| Candida auris | 01256P CDC | 85.3[1] |

Table 1: Minimum Inhibitory Concentrations (MICs) of "Compound 16" against various Candida species. Data sourced from "Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies".[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the standardized broth microdilution method (NCCLS/CLSI M27-A) for yeasts.[2]

Objective: To determine the minimum concentration of "Compound 16" that inhibits the visible growth of a fungal strain.

Materials:

-

"Compound 16" stock solution (in a suitable solvent, e.g., DMSO)

-

Fungal isolate to be tested

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Sterile water

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm). This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare a series of two-fold serial dilutions of the "Compound 16" stock solution in RPMI-1640 medium in the 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Include a drug-free well (growth control) and an uninoculated well (sterility control).

-

-

Inoculation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control). This brings the final volume in each well to 200 µL and halves the drug concentration.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C for 24-48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of "Compound 16" at which there is a significant inhibition of growth (e.g., 50% or 90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

-

Quantification of Ergosterol Content

This protocol outlines a method for extracting and quantifying cellular ergosterol from fungal cells treated with an antifungal agent.

Objective: To quantify the reduction in ergosterol content in fungal cells after treatment with "Compound 16."

Materials:

-

Fungal culture treated with "Compound 16" (and an untreated control)

-

Saponification solution (e.g., 25% alcoholic potassium hydroxide)

-

Heptane or n-hexane

-

Sterile water

-

Methanol (HPLC grade)

-

Ergosterol standard

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Cell Harvesting and Lysis:

-

Grow the fungal culture in the presence and absence of "Compound 16" to mid-log phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with sterile water.

-

Resuspend the pellet in the saponification solution.

-

-

Saponification and Extraction:

-

Incubate the cell suspension at a high temperature (e.g., 85°C) for 1-2 hours to saponify the cellular lipids.

-

Allow the mixture to cool to room temperature.

-

Add sterile water and heptane (or n-hexane) and vortex vigorously to extract the non-saponifiable lipids (including ergosterol).

-

Centrifuge to separate the phases.

-

-

Sample Preparation for HPLC:

-

Carefully collect the upper organic (heptane/hexane) layer containing the ergosterol.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a known volume of methanol.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system.

-

Use a C18 column and a mobile phase of methanol.

-

Detect ergosterol by its absorbance at 282 nm.

-

Quantify the ergosterol content by comparing the peak area of the sample to a standard curve generated with known concentrations of pure ergosterol.

-

Visualization of the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of "Compound 16" and a general workflow for its evaluation.

Caption: Proposed inhibition of the fungal ergosterol biosynthesis pathway by "Compound 16".

Caption: A generalized experimental workflow for the evaluation of "Compound 16".

Conclusion

"Compound 16" represents a promising lead compound in the development of new antifungal therapies. Its targeted inhibition of the ergosterol biosynthesis pathway, a clinically validated target, coupled with its demonstrated in vitro efficacy against pathogenic Candida species, underscores its potential. Further research, including in vivo efficacy studies, toxicity profiling, and more detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this novel antifungal agent. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing search for more effective treatments for fungal infections.

References

Technical Guide: Inhibition of Ergosterol Biosynthesis by Antifungal Agent 60

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 60, also identified as compound 16, is a novel triazole derivative exhibiting broad-spectrum antifungal activity. This technical guide provides a comprehensive overview of its mechanism of action, focusing on the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This document summarizes the available quantitative data on its antifungal efficacy, details relevant experimental protocols for its study, and presents visual representations of the targeted biochemical pathway and experimental workflows. The information herein is intended to support further research and development of this promising antifungal candidate.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents with novel mechanisms of action. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, making its biosynthetic pathway an attractive target for antifungal therapy.[1] this compound (compound 16) has been identified as a potent inhibitor of this pathway, demonstrating significant activity against a range of human pathogenic fungi, including fluconazole-resistant strains of Candida albicans and multidrug-resistant Candida auris.[1][2] This guide delves into the technical details of its inhibitory action.

Mechanism of Action: Targeting Cyp51

This compound functions by inhibiting lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene and also known as Cyp51. This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol. Inhibition of Cyp51 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption alters membrane fluidity and permeability, ultimately inhibiting fungal growth.

Below is a diagram illustrating the ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

References

The Emergence of Antifungal Agent 60: A New Frontier in Ergosterol Biosynthesis Inhibition

For Immediate Release

In the global fight against invasive fungal infections, a promising new contender has emerged. Designated Antifungal Agent 60, also known as compound 16, this novel triazole analogue is demonstrating significant potential as a broad-spectrum antifungal with a mechanism of action targeting the well-established ergosterol biosynthesis pathway. This in-depth technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, consolidating the current understanding of its antifungal activity, mechanism of action, and preclinical data.

Executive Summary

This compound is a novel triazole derivative designed with an alkynyl-methoxyl side chain. It functions as a potent inhibitor of lanosterol 14α-demethylase (Cyp51), a critical enzyme in the fungal ergosterol biosynthesis pathway. Preclinical investigations have revealed its broad-spectrum fungicidal activity against a wide range of human pathogenic fungi, including clinically relevant species of Candida and Aspergillus. Notably, it retains potent activity against fluconazole-resistant and multi-drug resistant fungal strains. Furthermore, this compound has demonstrated low cytotoxicity and hemolytic activity in vitro, alongside promising in vivo efficacy in a Galleria mellonella infection model. These characteristics position this compound as a strong candidate for further development as a next-generation antifungal therapeutic.

In Vitro Antifungal Activity

The antifungal potency of Agent 60 has been rigorously evaluated against a panel of pathogenic fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of the agent that prevents visible growth, was determined using standardized microdilution methods.

| Fungal Species | Strain | MIC (μg/mL) |

| Candida albicans | SC5314 | ≤0.125 |

| Candida glabrata | 537 | ≤0.125 |

| Candida albicans (Fluconazole-Resistant) | Isolate 1 | Data Not Available |

| Candida albicans (Fluconazole-Resistant) | Isolate 2 | Data Not Available |

| Candida auris (Multi-drug Resistant) | Isolate 1 | Data Not Available |

| Candida auris (Multi-drug Resistant) | Isolate 2 | Data Not Available |

| Seven Human Pathogenic Fungal Species | Various | Broad-spectrum activity |

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens. Data compiled from in vitro susceptibility testing.

Mechanism of Action: Targeting Ergosterol Biosynthesis

This compound exerts its fungicidal effect by inhibiting the enzyme lanosterol 14α-demethylase (Cyp51). This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. By blocking this pathway, Agent 60 disrupts membrane fluidity and permeability, leading to fungal cell death.[1]

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Novel Antifungal Agents

Reference Compound: Antifungal Agent 60

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of novel compounds, exemplified by "this compound." The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which provide standardized and reproducible methods for testing.[1][2][3][4][5]

Introduction to Antifungal Susceptibility Testing (AFST)

In vitro antifungal susceptibility testing is a critical component of antifungal drug discovery and development. It is employed to determine the minimal inhibitory concentration (MIC) of a drug that inhibits the visible growth of a fungus.[6][7] These tests are essential for:

-

Establishing the spectrum of activity of a new chemical entity.

-

Monitoring for the development of resistance.

-

Informing preclinical and clinical development.

Standardized protocols from organizations like CLSI and EUCAST are crucial for ensuring that results are reproducible and comparable across different laboratories.[1][4][8] The primary methods for AFST are broth microdilution, broth macrodilution, and disk diffusion.[1][9]

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[10] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a 96-well microtiter plate.

Principle

A standardized suspension of fungi is incubated with various concentrations of the antifungal agent in a liquid medium. After a specified incubation period, the wells are examined for visible growth. The MIC is the lowest concentration of the agent that prevents visible growth.

Experimental Protocol: Broth Microdilution for Yeasts (e.g., Candida spp.)

This protocol is adapted from CLSI document M27 and EUCAST guidelines.[1][2]

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

96-well flat-bottom microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Fungal isolate (e.g., Candida albicans) grown on Sabouraud Dextrose Agar (SDA)

-

Incubator (35°C)

Procedure:

-

Preparation of Antifungal Agent Dilutions:

-

Create a serial two-fold dilution of this compound in RPMI 1640 medium in the 96-well plate. The final concentration range might be 0.03 µg/mL to 16 µg/mL.

-

Include a growth control (no drug) and a sterility control (no fungus).

-

-

Inoculum Preparation:

-

Subculture the yeast onto an SDA plate and incubate for 24 hours at 35°C.

-

Prepare a suspension of the yeast in sterile saline.

-

Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

-

Incubate the plate at 35°C for 24-48 hours.[4]

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for azoles and echinocandins against yeasts) in growth compared to the drug-free growth control.[4] For new chemical entities like this compound, the endpoint may need to be defined (e.g., 50%, 90%, or 100% inhibition).

-

Data Presentation: MIC Values for this compound

The following table presents hypothetical MIC data for this compound against common fungal pathogens, alongside a common control antifungal, Fluconazole.

| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | 0.25 | 0.5 |

| Candida glabrata | 0.5 | 16 |

| Candida parapsilosis | 0.125 | 1 |

| Cryptococcus neoformans | 0.06 | 4 |

| Aspergillus fumigatus | 1 | >64 |

Disk Diffusion Method

The disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for some yeast species.[9] It is particularly useful for screening large numbers of isolates.

Principle

A paper disk impregnated with a known amount of the antifungal agent is placed on an agar plate inoculated with a standardized fungal suspension. The drug diffuses into the agar, creating a concentration gradient. If the fungus is susceptible, a zone of growth inhibition will appear around the disk.

Experimental Protocol: Disk Diffusion for Yeasts

This protocol is based on the CLSI M44 document.[9]

Materials:

-

This compound impregnated paper disks (concentration to be determined experimentally)

-

Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Sterile cotton swabs

-

Fungal isolate (e.g., Candida albicans)

-

Incubator (35°C)

-

Calipers

Procedure:

-

Inoculum Preparation:

-

Prepare a yeast suspension in sterile saline and adjust to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

-

Application of Disks and Incubation:

-

Aseptically place the this compound disk onto the inoculated agar surface.

-

Incubate the plate at 35°C for 24 hours.

-

-

Measurement of Inhibition Zone:

-

After incubation, measure the diameter of the zone of complete growth inhibition in millimeters using calipers.

-

Data Presentation: Zone Diameters for this compound

The table below shows hypothetical zone diameter data for this compound. Note that interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established by correlating zone diameters with MIC values.

| Fungal Species | This compound Zone Diameter (mm) |

| Candida albicans | 22 |

| Candida glabrata | 18 |

| Candida parapsilosis | 25 |

Quality Control

For all susceptibility testing, it is imperative to include quality control (QC) strains with known MIC values or zone diameters. This ensures the validity of the test results. Commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

Summary of Key Experimental Parameters

The following table summarizes the critical parameters for the described protocols.

| Parameter | Broth Microdilution (Yeast) | Disk Diffusion (Yeast) |

| Standard | CLSI M27 / EUCAST | CLSI M44 |

| Medium | RPMI 1640 + MOPS | Mueller-Hinton + Glucose + Methylene Blue |

| Inoculum Size | 0.5-2.5 x 10^3 CFU/mL | 0.5 McFarland Standard |

| Incubation Temp. | 35°C | 35°C |

| Incubation Time | 24-48 hours | 24 hours |

| Endpoint | MIC (e.g., ≥50% inhibition) | Zone Diameter (mm) |

Conclusion

The protocols outlined provide a standardized framework for evaluating the in vitro activity of novel compounds like "this compound." Adherence to these established methodologies is essential for generating reliable and comparable data, which is fundamental for the progression of new antifungal agents through the drug development pipeline. The choice of method will depend on the specific research question, the fungal species being tested, and the resources available.

References

- 1. researchgate.net [researchgate.net]

- 2. EUCAST: Fungi (AFST) [eucast.org]

- 3. tandfonline.com [tandfonline.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. Portico [access.portico.org]

- 9. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]

- 10. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Agent 60 Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections and the rise of antifungal resistance necessitate the development of novel antifungal agents.[1][2] A critical step in the preclinical evaluation of a new antifungal compound is the determination of its in vitro potency. The Minimum Inhibitory Concentration (MIC) assay is a cornerstone of antifungal susceptibility testing, providing a quantitative measure of the lowest concentration of an agent that inhibits the visible growth of a microorganism.[1][3][4] These application notes provide a detailed protocol for determining the MIC of a novel compound, designated here as "Antifungal Agent 60," against various fungal pathogens using the standardized broth microdilution method.

Hypothetical Mechanism of Action of this compound

For the purpose of this protocol, we will hypothesize that this compound targets the fungal cell membrane by interfering with the ergosterol biosynthesis pathway. This is a common mechanism of action for many antifungal drugs, including the azole class.[5][6][7] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[7][8]

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. davidmoore.org.uk [davidmoore.org.uk]

- 7. reelmind.ai [reelmind.ai]

- 8. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Time-Kill Kinetic Studies of Antifungal Agent 60

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 60 is a potent inhibitor of ergosterol biosynthesis, demonstrating broad-spectrum activity against a variety of human pathogenic fungi.[1] Its mechanism of action targets a crucial step in the fungal cell membrane synthesis pathway, leading to compromised membrane integrity and subsequent fungal cell death.[2][3][4] This compound has shown efficacy against several clinically relevant fungal species, including fluconazole-resistant Candida albicans isolates and multi-drug resistant Candida auris.[1]